2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclopentylamino group, a thienyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl and cyclopentylamino groups, followed by their coupling with the cyclohexanecarboxylic acid moiety. Common synthetic routes may involve:
Formation of the Thienyl Group: This can be achieved through the reaction of ethyl and methyl substituents with thiophene under specific conditions.
Cyclopentylamino Group Formation:
Coupling Reactions: The final step involves coupling the thienyl and cyclopentylamino groups with cyclohexanecarboxylic acid using coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[({3-[(cyclopentylamino)carbonyl]-4-methyl-5-ethyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid: Similar structure with different substituents.
2-[({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-furyl}amino)carbonyl]cyclohexanecarboxylic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4S/c1-3-14-12(2)28-20(17(14)19(25)22-13-8-4-5-9-13)23-18(24)15-10-6-7-11-16(15)21(26)27/h13,15-16H,3-11H2,1-2H3,(H,22,25)(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNMLBIUGAYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3CCCCC3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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